

"application of Potassium (Z)-hexadec-9-enoate in metabolic studies"

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Compound of Interest

Compound Name: Potassium (Z)-hexadec-9-enoate

Cat. No.: B094551

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Application of Potassium (Z)-hexadec-9-enoate in Metabolic Studies

Introduction

Potassium (Z)-hexadec-9-enoate, the potassium salt of palmitoleic acid, is a valuable tool for in vitro metabolic research due to its increased solubility in aqueous solutions compared to its free fatty acid form. Palmitoleic acid, a monounsaturated omega-7 fatty acid, has emerged as a significant signaling molecule, or "lipokine," with pleiotropic beneficial effects on glucose and lipid metabolism.^{[1][2][3][4][5]} It is endogenously synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and is found in high concentrations in sources like macadamia nuts and sea buckthorn oil.^{[1][6][7]} Research indicates that palmitoleic acid can improve insulin sensitivity, enhance glucose uptake in skeletal muscle and adipocytes, and suppress hepatic steatosis, making its potassium salt a key compound for investigating metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease.^{[2][8][9][10][11]}

Key Metabolic Effects and Mechanisms of Action

Palmitoleic acid, and by extension its potassium salt, exerts its metabolic effects through various signaling pathways, primarily involving the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPAR α).^{[6][7][8][11][12]}

Insulin Sensitization and Glucose Homeostasis:

- AMPK Activation: Palmitoleic acid has been shown to activate AMPK in skeletal muscle, adipose tissue, and the liver.[8][12][13] Activated AMPK enhances glucose uptake, in part by promoting the translocation of GLUT4 transporters to the cell membrane.[8][14][15]
- Improved Insulin Signaling: Studies suggest that palmitoleic acid can potentiate the insulin signaling pathway, leading to improved glucose disposal.[10] However, some research indicates that its effects on glucose uptake can be insulin-independent.[4]
- Pancreatic β -cell Protection: Palmitoleic acid has been demonstrated to protect pancreatic β -cells from apoptosis induced by high glucose or saturated fatty acids.[4][10]

Lipid Metabolism and Anti-inflammatory Effects:

- PPAR α Activation: In the liver, palmitoleic acid activates PPAR α , a nuclear receptor that upregulates genes involved in fatty acid oxidation, thereby reducing hepatic lipid accumulation.[11][12]
- Inhibition of de novo Lipogenesis: It can suppress the expression of lipogenic genes in the liver, such as sterol regulatory element-binding protein 1 (SREBP-1), fatty acid synthase (FAS), and SCD-1, further contributing to the amelioration of fatty liver.[9][11]
- Anti-inflammatory Action: Palmitoleic acid has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines in macrophages and adipocytes. [16][17]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of palmitoleic acid.

Table 1: In Vitro Effects of Palmitoleic Acid on Glucose Metabolism

Cell Line	Treatment Concentration	Duration	Key Findings	Reference
3T3-L1 Adipocytes	200 μ M	24 h	Increased basal and insulin-stimulated glucose uptake; Increased GLUT4 mRNA and protein levels.	[8]
L6 Muscle Cells	0.75 mM	24 h	Maximally increased insulin-independent 2-deoxyglucose uptake; Increased GLUT1 and GLUT4 expression.	[4]
J774A.1 Macrophages	Not specified	Not specified	Ameliorated palmitic acid-induced pro-inflammation via TLR4-dependent signaling.	[16]
HepG2 Cells	0.05–0.5 mM	Up to 24 h	Used to study fatty acid accumulation and effects on cell viability.	[18]

Table 2: In Vivo Effects of Palmitoleic Acid Supplementation

Animal Model	Dosage	Duration	Key Findings	Reference
KK-Ay Mice (Type 2 Diabetes)	300 mg/kg/day (oral)	4 weeks	Reduced body weight gain, hyperglycemia, and hypertriglyceridemia; Improved insulin sensitivity; Reduced hepatic lipid accumulation.	[9][10]
Obese Sheep	10 mg/kg BW/day (intravenous)	28 days	Reduced weight gain by 77%; Lowered circulating insulin levels; Upregulated AMPK α 1 mRNA expression in adipose, muscle, and liver.	[13]
High-Fat Diet-Fed Mice	Not specified	2 weeks	Improved hepatic insulin sensitivity; Increased AMPK phosphorylation and PPAR α expression in the liver.	[12]

Experimental Protocols

Protocol 1: In Vitro Treatment of Adherent Cells (e.g., 3T3-L1 Adipocytes, HepG2) with Potassium (Z)-hexadec-9-enoate

Materials:

- **Potassium (Z)-hexadec-9-enoate**
- Bovine Serum Albumin (BSA), fatty acid-free
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Sterile, pyrogen-free water
- 0.1 M NaOH solution
- Sterile filters (0.22 μ m)

Procedure:

- Preparation of Fatty Acid-BSA Complex:
 - Prepare a stock solution of **Potassium (Z)-hexadec-9-enoate** in sterile water.
 - In a sterile tube, prepare a 10% (w/v) BSA solution in the desired cell culture medium (e.g., DMEM).
 - Gently warm the BSA solution to 37°C.
 - Slowly add the **Potassium (Z)-hexadec-9-enoate** stock solution to the BSA solution while stirring to achieve the desired final concentration. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.
 - Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
 - Sterilize the fatty acid-BSA complex by passing it through a 0.22 μ m filter.
- Cell Treatment:

- Culture cells to the desired confluence (typically 70-80%).
- For differentiation of 3T3-L1 preadipocytes into mature adipocytes, follow established protocols.
- Remove the existing culture medium and wash the cells with sterile phosphate-buffered saline (PBS).
- Add the prepared medium containing the **Potassium (Z)-hexadec-9-enoate**-BSA complex to the cells. Include a vehicle control group treated with BSA-containing medium without the fatty acid.
- Incubate the cells for the desired period (e.g., 24 hours).

• Downstream Analysis:

- Following treatment, cells can be harvested for various analyses, including:
 - Glucose Uptake Assay: Using radiolabeled or fluorescent glucose analogs.
 - Western Blotting: To analyze the phosphorylation status of key signaling proteins like AMPK and Akt.
 - RT-qPCR: To measure the gene expression of glucose transporters (GLUT1, GLUT4) and lipogenic enzymes.
 - Lipid Accumulation Staining: Using Oil Red O staining.

Protocol 2: Oral Gavage Administration of Palmitoleic Acid in a Mouse Model of Metabolic Syndrome

Materials:

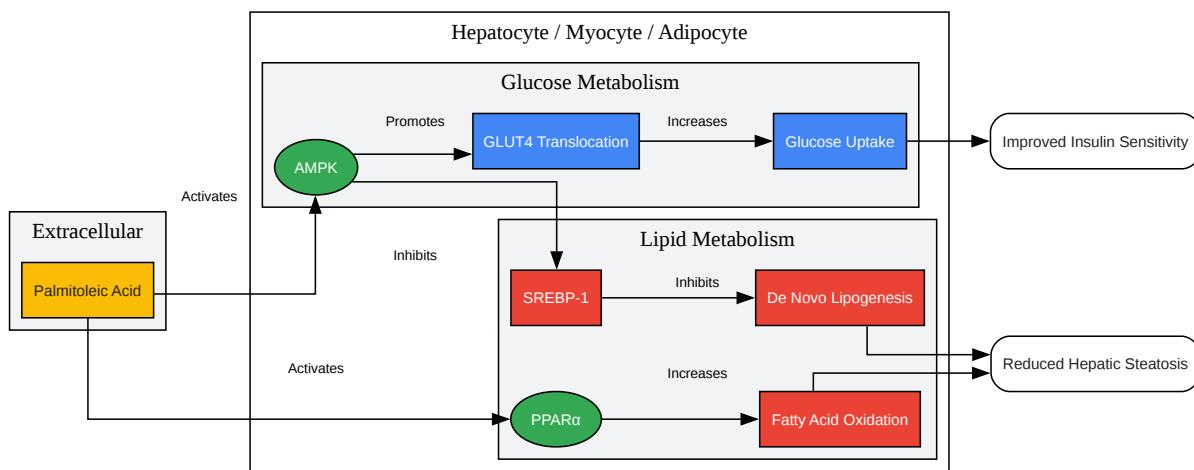
- Palmitoleic acid
- Vehicle (e.g., corn oil)
- Animal gavage needles

- Appropriate mouse model (e.g., KK-Ay mice or high-fat diet-induced obese mice)

Procedure:

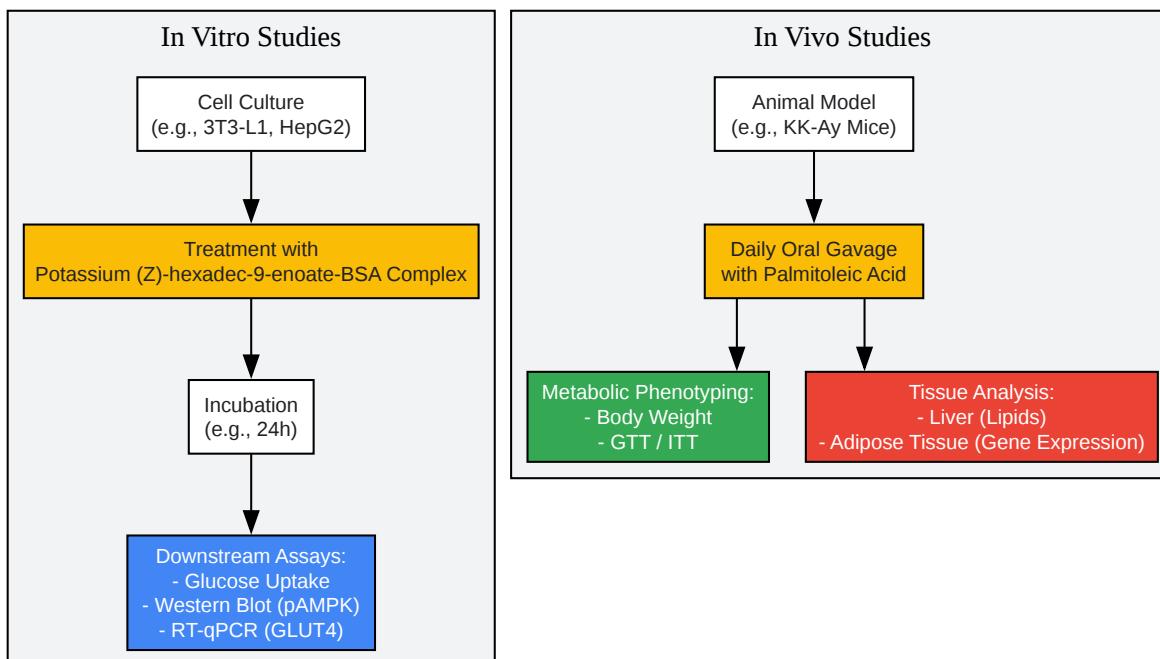
- Animal Acclimatization and Grouping:
 - Acclimatize animals to the housing conditions for at least one week before the experiment.
 - Divide the animals into experimental groups (e.g., control, palmitic acid-treated, palmitoleic acid-treated).
- Preparation of Dosing Solution:
 - Prepare the desired concentration of palmitoleic acid in the vehicle. For example, to achieve a dose of 300 mg/kg, the concentration will depend on the gavage volume (typically 5-10 ml/kg body weight).
- Oral Administration:
 - Administer the prepared solution or vehicle to the mice daily via oral gavage for the specified duration of the study (e.g., 4 weeks).
- Monitoring and Sample Collection:
 - Monitor body weight, food intake, and water consumption regularly.
 - Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study.
 - At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid profiles.
 - Euthanize the animals and collect tissues (liver, adipose tissue, skeletal muscle) for histological analysis, gene expression analysis (RT-qPCR), and protein analysis (Western blotting).

Signaling Pathway and Workflow Diagrams



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Caption: Signaling pathways of Palmitoleic Acid in metabolic regulation.



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